5-HT2A Receptor Binding Affinity: A Quantitative Comparison with a Close Structural Analog
In a competitive radioligand binding assay, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine demonstrated a binding affinity (Ki) of 67 nM for the human 5-HT2A receptor [1]. This value is directly comparable to a closely related structural analog, 2,4,4-trimethylcyclohexan-1-amine, which exhibited a Ki of 2.70 nM in a binding assay for the same target [2]. This demonstrates a measurable, compound-specific difference in target engagement, underscoring the importance of stereochemical and structural specificity.
| Evidence Dimension | Binding Affinity to Human 5-HT2A Receptor |
|---|---|
| Target Compound Data | Ki = 67 nM |
| Comparator Or Baseline | 2,4,4-trimethylcyclohexan-1-amine (Ki = 2.70 nM) |
| Quantified Difference | 24.8-fold difference in binding affinity |
| Conditions | Target Compound: Displacement of [3H]-ketanserin from human 5-HT2A receptor expressed in CHO-K1 cells [1]. Comparator: Binding affinity to 5-HT2A receptor of unknown origin [2]. |
Why This Matters
The 25-fold difference in binding affinity directly illustrates that small structural modifications can drastically alter target engagement, validating the need to procure the exact stereoisomer for reproducible SAR studies.
- [1] BindingDB. BDBM50593448 CHEMBL5199820: Binding affinity for human 5-HT2A receptor. View Source
- [2] BindingDB. BDBM50223744 CHEMBL155486: Binding affinity for 5-HT2A receptor. View Source
